

# statistical analysis of clinical trial data for adinazolam mesylate efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Adinazolam Mesylate

Cat. No.: B1664377 Get Quote

## Adinazolam Mesylate: A Statistical Look at Efficacy in Clinical Trials

**Adinazolam mesylate**, a triazolobenzodiazepine, has been the subject of numerous clinical investigations to determine its efficacy in treating anxiety and depressive disorders. This guide provides a comparative analysis of adinazolam's performance against placebo and other active drugs, supported by data from various controlled clinical trials.

## **Comparative Efficacy in Major Depressive Disorder**

Clinical trials have consistently demonstrated adinazolam's superiority over placebo in the treatment of major depressive disorder. Key metrics from these studies, including patient response rates and changes in standardized depression scales, are summarized below.

Table 1: Efficacy of Adinazolam vs. Placebo in Major Depressive Disorder



| Outcome Measure                                                                          | Adinazolam Group                         | Placebo Group | Study Reference                                            |
|------------------------------------------------------------------------------------------|------------------------------------------|---------------|------------------------------------------------------------|
| Study Completion<br>Rate                                                                 | 67% (N=36)                               | 19% (N=36)    | Cohn et al., 1988[1]                                       |
| "Much" or "Very<br>Much" Improved<br>(Investigator Rated)                                | 78%                                      | 19%           | Cohn et al., 1988[1]                                       |
| "Moderate" or<br>"Marked" Therapeutic<br>Effect                                          | 67%                                      | 19%           | Cohn et al., 1988[1]                                       |
| ≥50% Decrease in Hamilton Depression Rating Scale (HAM-D) Score                          | 61%                                      | 17%           | Cohn et al., 1988[1]                                       |
| "Moderately," "Much,"<br>or "Very Much"<br>Improved (Patient<br>Rated)                   | 72%                                      | 17%           | Cohn et al., 1988[1]                                       |
| Study Completion<br>Rate                                                                 | 63% (N=40)                               | 38% (N=40)    | Feighner, 1986 [No text available for this citation]       |
| Responders within 7 days (of those who completed)                                        | 88% of 25 subjects                       | -             | Feighner, 1986 [No<br>text available for this<br>citation] |
| Superiority to Placebo<br>on all observer-rated<br>and global patient-<br>rated measures | Statistically Significant                | -             | Feighner, 1986 [No<br>text available for this<br>citation] |
| ≥50% Decrease in 21-<br>item HAM-D Score                                                 | Significantly more subjects than placebo | -             | Amsterdam et al.,<br>1987                                  |

## **Comparative Efficacy in Anxiety Disorders**



Adinazolam has also been evaluated for its anxiolytic properties, particularly in generalized anxiety disorder. A fixed-dose study of a sustained-release (SR) formulation of adinazolam demonstrated its effectiveness compared to placebo.

Table 2: Efficacy of Adinazolam-SR vs. Placebo in Generalized Anxiety Disorder

| Outcome<br>Measure                                               | Adinazolam-<br>SR Group<br>(pooled doses) | Placebo Group | p-value | Study<br>Reference       |
|------------------------------------------------------------------|-------------------------------------------|---------------|---------|--------------------------|
| Decrease in Hamilton Anxiety Scale (HAM-A) Score at Week 1       | Significantly<br>Greater                  | -             | < 0.02  | La-Porte et al.,<br>1995 |
| Decrease in Hamilton Anxiety Scale (HAM-A) Score at Week 2       | Significantly<br>Greater                  | -             | < 0.01  | La-Porte et al.,<br>1995 |
| Decrease in Hamilton Anxiety Scale (HAM-A) Score at Endpoint     | Significantly<br>Greater                  | -             | < 0.03  | La-Porte et al.,<br>1995 |
| Responders (≥50% reduction in baseline HAM- A score) at Endpoint | 8 responders                              | 0 responders  | < 0.05  | La-Porte et al.,<br>1995 |

## **Head-to-Head Comparison with Other Anxiolytics**

A double-blind, crossover study compared the efficacy of **adinazolam mesylate** with alprazolam in patients with panic and phobic disorders.

Table 3: Adinazolam vs. Alprazolam in Panic and Phobic Disorders



| Outcome Measure                                               | Adinazolam<br>Mesylate | Alprazolam     | Study Reference                                                         |
|---------------------------------------------------------------|------------------------|----------------|-------------------------------------------------------------------------|
| Overall Efficacy                                              | Highly similar         | Highly similar | Pyke and Greenberg,<br>1989 [No text<br>available for this<br>citation] |
| Global Preference<br>(Number of Subjects)                     | 6                      | 6              | Pyke and Greenberg,<br>1989 [No text<br>available for this<br>citation] |
| Maximal Improvement without Side Effects (Number of Subjects) | 2                      | 2              | Pyke and Greenberg,<br>1989 [No text<br>available for this<br>citation] |

## **Experimental Protocols**

The clinical trials cited above employed rigorous methodologies to ensure the validity of their findings. Below are summaries of the key experimental protocols.

## Adinazolam vs. Placebo in Major Depressive Disorder (Cohn et al., 1988)

- Study Design: 6-week, double-blind, placebo-controlled.
- Patient Population: 72 outpatients with a DSM-III diagnosis of major depressive episode.
- Treatment Arms:
  - Adinazolam mesylate (N=36)
  - Placebo (N=36)
- Outcome Measures: Study completion rate, investigator and patient global improvement ratings, and the percentage of patients with a ≥50% decrease in the Hamilton Depression



Rating Scale (HAM-D) score.

# Adinazolam-SR vs. Placebo in Generalized Anxiety Disorder (La-Porte et al., 1995)

- Study Design: 4-week, randomized, double-blind, multicenter, fixed-dose study.
- Patient Population: 40 patients with moderately severe anxiety (Hamilton Anxiety Scale [HAM-A] score ≥ 21 at baseline).
- Treatment Arms:
  - Adinazolam-SR 30 mg/day (N=10)
  - Adinazolam-SR 60 mg/day (N=10)
  - Adinazolam-SR 90 mg/day (N=10)
  - Placebo (N=10)
- Data Analysis: The three adinazolam groups were pooled for comparison with the placebo group.
- Outcome Measures: Change in HAM-A scores from baseline and the number of "responders" (≥50% reduction in baseline HAM-A score).

# Adinazolam vs. Alprazolam in Panic and Phobic Disorders (Pyke and Greenberg, 1989)

- Study Design: Double-blind, 4-week crossover trial.
- Patient Population: 14 subjects primarily with DSM-III panic disorders (13 with agoraphobia with panic attacks, 1 with panic disorder).
- Procedure:
  - Baseline: 1-week single-blind placebo.



- Crossover Treatment: 4 weeks of double-blind treatment with either adinazolam mesylate (10-120 mg/day) or alprazolam (0.5-6.0 mg/day), followed by a crossover to the other treatment.
- Outcome Measures: Self-rated symptoms, physician-rated global impressions, and challenges (agoraphobic and noradrenergic).

## Visualizing the Mechanism and Workflow

To better understand the pharmacological action of adinazolam and the structure of the clinical trials, the following diagrams are provided.





Click to download full resolution via product page

Caption: Workflow of a double-blind, placebo-controlled clinical trial for adinazolam in depression.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Adinazolam mesylate and placebo in depressed outpatients: a 6-week, double-blind comparison PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [statistical analysis of clinical trial data for adinazolam mesylate efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664377#statistical-analysis-of-clinical-trial-data-for-adinazolam-mesylate-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com